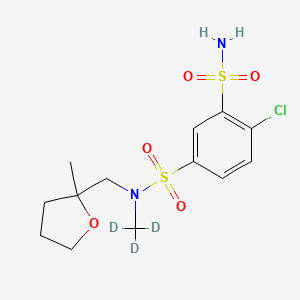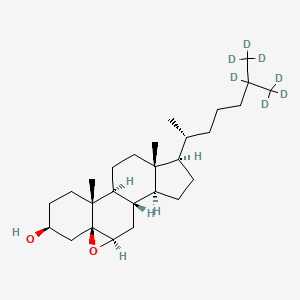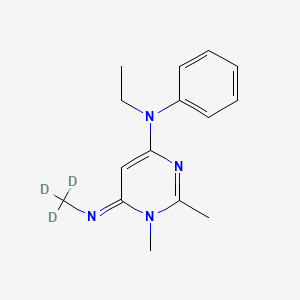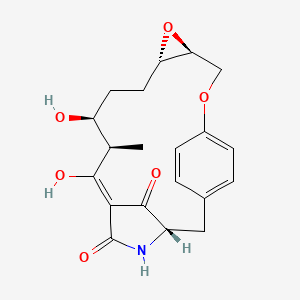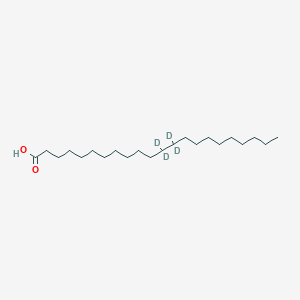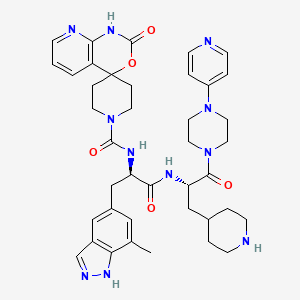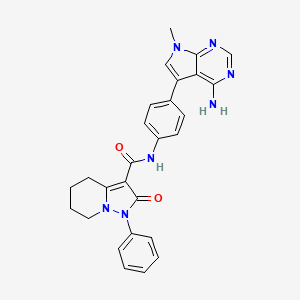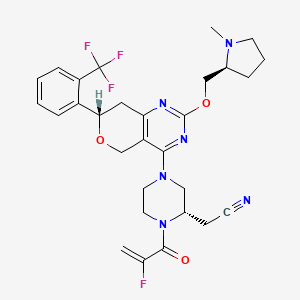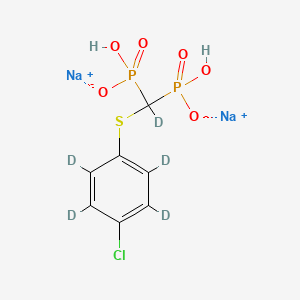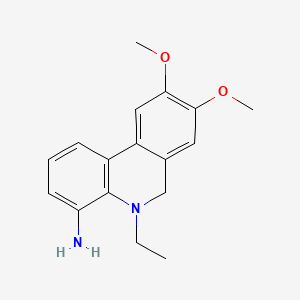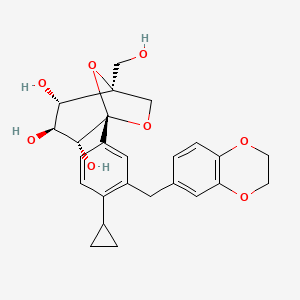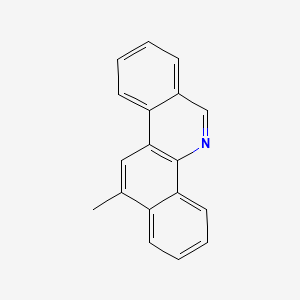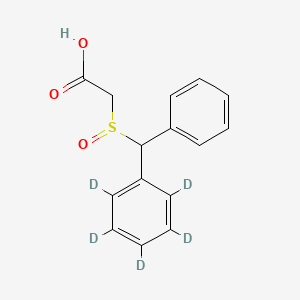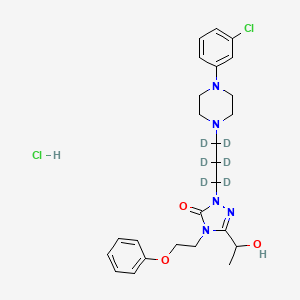
Hydroxy Nefazodone-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Nefazodone-d6 Hydrochloride is a stable isotope-labeled compound with the molecular formula C25D6H26ClN5O3·HCl and a molecular weight of 528.504 . It is a derivative of Nefazodone, an antidepressant used for the treatment of major depressive disorder . The compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Nefazodone.
準備方法
One method for synthesizing Nefazodone Hydrochloride involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid . The deuterium-labeled version, Hydroxy Nefazodone-d6 Hydrochloride, is then obtained by incorporating deuterium atoms into the molecular structure through specific isotopic labeling techniques .
化学反応の分析
Hydroxy Nefazodone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Hydroxy Nefazodone-d6 Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Nefazodone under different conditions.
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of Nefazodone.
Medicine: It aids in the development of new antidepressant drugs by providing insights into the metabolic pathways and interactions of Nefazodone.
Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods
作用機序
The mechanism of action of Hydroxy Nefazodone-d6 Hydrochloride is similar to that of Nefazodone. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits the reuptake of serotonin (5-HT) at pre-synaptic sites . This dual action increases the availability of serotonin in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .
類似化合物との比較
Hydroxy Nefazodone-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:
Nefazodone Hydrochloride: The non-labeled version used as an antidepressant.
Trazodone Hydrochloride: Another antidepressant with a similar chemical structure but different pharmacokinetic properties.
Phenylpiperazine derivatives: A class of compounds with similar pharmacological profiles but varying degrees of efficacy and side effects.
This compound stands out due to its specific application in research, providing valuable data on the metabolism and pharmacokinetics of Nefazodone.
特性
分子式 |
C25H33Cl2N5O3 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |
InChIキー |
SOIINUSEPKIUJO-QHTXBSPRSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)C(C)O)CCOC4=CC=CC=C4.Cl |
正規SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


